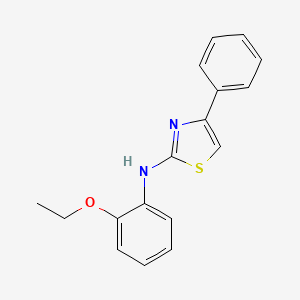

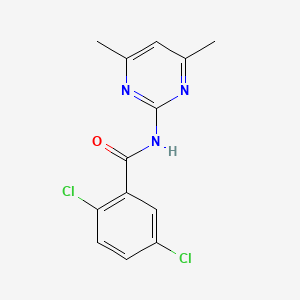

![molecular formula C16H16O3 B5538041 3,9-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5538041.png)

3,9-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,9-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one is structurally related to furanochromenones, a class of organic compounds comprising fused furan and chromenone structures. These compounds are of interest due to their potential bioactivity, deriving from the chromenone backbone, which is a common motif in natural products with diverse biological activities.

Synthesis Analysis

Synthesis of furanochromenones like 3,9-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one typically involves strategies such as the Vilsmeier-Haack reaction, Michael addition, or multicomponent reactions. For example, the synthesis of similar compounds has been achieved through reactions involving substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate under mild conditions, suggesting a possible pathway for synthesizing the target compound (Zhou et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction, revealing details like crystal packing and bond angles. For instance, studies have shown that these molecules often crystallize in specific space groups, with fused rings being coplanar, which could influence the biological activity of the compound (Turbay et al., 2014).

Chemical Reactions and Properties

Furanochromenones undergo various chemical reactions, including nucleophilic reactivity with mono- and di-nitrogen nucleophiles leading to the formation of novel derivatives. These reactions are crucial for the functionalization of the core structure and enhancing biological activity (Ali et al., 2020).

科学的研究の応用

Structural Analysis and Conformation

- The study by Atta-ur-rahman et al. (2004) focused on the crystal structure of imperatorin, a compound structurally related to 3,9-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one, highlighting different conformations of the butyl group in its structure Atta-ur-rahman et al., 2004.

Synthetic Approaches

- El-Gogary et al. (2015) reported on the synthesis and photooxygenation of angular furocoumarins, demonstrating methods that could potentially be applied to synthesize derivatives of 3,9-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one El-Gogary et al., 2015.

- Lichitsky et al. (2020) developed an efficient method for the preparation of furan-2(5H)-one derivatives containing 4H-chromen-4-one fragment, indicating a novel synthetic route that might be relevant for the compound Lichitsky et al., 2020.

Potential Applications

- Alvey et al. (2009) explored the antimycobacterial activity of furo[3,2-f]chromanes, suggesting that derivatives of the chemical compound could have potential applications in treating mycobacterial infections Alvey et al., 2009.

- Popova et al. (2019) investigated the transformations of 6-hydroxyaurone derivatives in the inverse electron-demand Diels–Alder reaction, leading to the synthesis of complex heterocyclic systems that could be of interest for developing new materials or pharmaceuticals Popova et al., 2019.

特性

IUPAC Name |

3,9-dimethyl-5-propylfuro[3,2-g]chromen-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-4-5-11-6-14(17)19-16-10(3)15-12(7-13(11)16)9(2)8-18-15/h6-8H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCKPFUXVWLBLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)OC2=C1C=C3C(=COC3=C2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,9-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-5-{1-[3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide hydrochloride](/img/structure/B5537968.png)

![4-(5-methyl-2-pyridinyl)-1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinol](/img/structure/B5537982.png)

![(3R*,5R*)-N-[(5-isobutylisoxazol-3-yl)methyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5538020.png)

![N'-({2-[(4-methylphenyl)thio]-3-quinolinyl}methylene)-2-furohydrazide](/img/structure/B5538043.png)

![2-methyl-3-[(3-pyridinylmethylene)amino]-4(3H)-quinazolinone](/img/structure/B5538055.png)

![4-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}carbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5538062.png)

![8-methoxy-2H-pyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B5538069.png)